c-Src Inhibitory Potency Comparison Against Core Pyrazolidine-3,5-dione Analogs
This compound demonstrates a specific inhibitory potency against c-Src (Ki = 1000 nM), positioning it as an intermediate potency analog within the pyrazolidine-3,5-dione chemical series. It exhibits a 4.1-fold weaker inhibition compared to the most potent analog BAS-00387275 (Ki = 500 nM), but a 4.1-fold stronger inhibition than the weakest analog BAS-09534324 (Ki = 4100 nM) [1].
| Evidence Dimension | Inhibition constant (Ki) against Proto-oncogene tyrosine-protein kinase SRC |
|---|---|
| Target Compound Data | Ki = 1000 nM |
| Comparator Or Baseline | BAS-00387275 (Ki = 500 nM), BAS-4844343 (Ki = 1900 nM), BAS-09534324 (Ki = 4100 nM) |
| Quantified Difference | 2-fold less potent than BAS-00387275; 1.9-fold more potent than BAS-4844343; 4.1-fold more potent than BAS-09534324 |
| Conditions | In vitro enzymatic inhibition assay as cataloged in the Therapeutic Target Database |
Why This Matters
This specific Ki value allows researchers to select the precise potency required for their assay, avoiding overly potent or under-potent tools that could obscure target engagement studies.
- [1] Therapeutic Target Database (TTD). Target Validation Information for Proto-oncogene tyrosine-protein kinase SRC (T85943). View Source
